N,N-Dimethyl(2-hydroxyethyl)ammonium trifluoroacetate

Description

Properties

Molecular Formula |

C6H12F3NO3 |

|---|---|

Molecular Weight |

203.16 g/mol |

IUPAC Name |

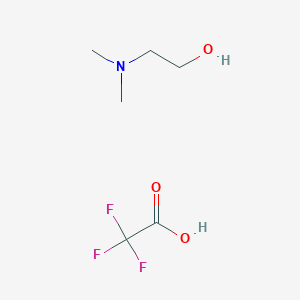

2-(dimethylamino)ethanol;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C4H11NO.C2HF3O2/c1-5(2)3-4-6;3-2(4,5)1(6)7/h6H,3-4H2,1-2H3;(H,6,7) |

InChI Key |

FGFLCPWJWUGQNL-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CCO.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Preparation Methods

Neutralization of N,N-Dimethyl(2-hydroxyethyl)amine with Trifluoroacetic Acid

The most straightforward and widely reported method to prepare this compound is the acid-base neutralization reaction between N,N-dimethyl(2-hydroxyethyl)amine (a tertiary amine) and trifluoroacetic acid (a strong Brønsted acid). This reaction proceeds quantitatively under mild conditions, producing the ionic liquid as a salt.

$$

\text{N,N-Dimethyl(2-hydroxyethyl)amine} + \text{Trifluoroacetic acid} \rightarrow \text{this compound}

$$

- Equimolar amounts of the amine and trifluoroacetic acid are mixed under stirring at room temperature or slightly elevated temperature.

- The reaction is exothermic and usually completes within minutes to hours.

- The resulting ionic liquid can be purified by vacuum drying or recrystallization depending on the desired purity.

This method is supported by the general PIL synthesis mechanism reported in the literature, where Brønsted acids and Brønsted bases react to form protic ionic liquids with high yields and purity.

Quaternization of N,N-Dimethyl(2-hydroxyethyl)amine Followed by Ion Exchange

An alternative approach involves first preparing a quaternary ammonium salt of N,N-dimethyl(2-hydroxyethyl)ammonium with a suitable halide (e.g., bromide or chloride) by alkylation or quaternization, followed by ion exchange to introduce the trifluoroacetate anion.

Step 1: Quaternization

- N,N-Dimethyl(2-hydroxyethyl)amine is reacted with an alkyl halide (e.g., bromohexadecane for long-chain derivatives) under reflux conditions.

- The reaction is typically conducted in a solvent-free system or in an appropriate solvent with stirring and heating (100–120°C).

- The product is a quaternary ammonium halide salt.

Step 2: Ion Exchange

- The halide salt is treated with trifluoroacetic acid or a trifluoroacetate salt (e.g., silver trifluoroacetate) to replace the halide with trifluoroacetate.

- This can be done by mixing the halide salt with excess trifluoroacetic acid or by anion metathesis using silver trifluoroacetate, followed by filtration to remove silver halide precipitate.

- The product is isolated by recrystallization or drying.

This method is exemplified by the preparation of related quaternary ammonium compounds such as hexadecyl methyl 2-hydroxyethyl ammonium bromide, where the quaternization step is carried out in a three-neck flask with mechanical stirring and reflux, followed by purification via recrystallization.

Detailed Experimental Data and Optimization

Neutralization Method Data

While direct data for this compound neutralization is limited in the searched literature, analogous PILs synthesized by neutralization (e.g., 2-hydroxyethylammonium sulfonates) show:

Quaternization and Recrystallization Method Data (Adapted from Hexadecyl Methyl 2-Hydroxyethyl Ammonium Bromide Preparation)

| Parameter | Range / Value | Notes |

|---|---|---|

| Molar ratio (alkyl bromide : amine) | 0.5–3.5 : 1 | Optimal ~1.1 : 1 |

| Reaction temperature | 90–120°C | Optimal 110°C |

| Reaction time | 110 min | Fixed |

| Number of recrystallizations | 3 | Using ethyl acetate and absolute ethanol mixture |

| Product melting point | 120–121°C | Indicates purity |

| Conversion rate of amine | >96% | High reproducibility under optimized conditions |

Example experimental procedure:

- N-methyldiethanolamine (analogous to N,N-dimethyl(2-hydroxyethyl)amine) and bromohexadecane are placed in a three-neck flask with mechanical stirrer, reflux condenser, and thermometer.

- The mixture is heated in an oil bath at 110°C for 110 minutes.

- After reaction, the crude product is recrystallized three times with ethyl acetate and absolute ethanol.

- The final product is vacuum dried at 50°C to yield bright white crystals with melting point ~120°C.

Effect of reaction temperature on conversion:

| Temperature (°C) | Conversion Rate (%) |

|---|---|

| 90 | Lower (not specified) |

| 100 | Improved |

| 110 | >96 |

| 120 | Comparable to 110°C |

This demonstrates that 110°C is optimal for conversion efficiency.

Summary Table of Preparation Methods

| Method | Procedure Summary | Advantages | Disadvantages |

|---|---|---|---|

| Neutralization of amine + acid | Mix N,N-dimethyl(2-hydroxyethyl)amine with trifluoroacetic acid at mild temperature | Simple, high yield, mild conditions | Limited to available acids, may require purification |

| Quaternization + Ion Exchange | Alkylation of amine with alkyl halide, then ion exchange with trifluoroacetate salt | Allows introduction of long alkyl chains, versatile | Multi-step, requires careful purification |

Chemical Reactions Analysis

Hydrogen Bonding Interactions

The compound acts as a protic ionic liquid (PIL) due to its ability to form hydrogen bonds via the hydroxyl and ammonium groups. For example:

-

Thiophene extraction : The hydroxyl group engages in hydrogen bonding with sulfur atoms in thiophene, altering electron density in the aromatic ring (confirmed by NMR and FT-IR) .

-

Mechanistic insight :

Acid-Catalyzed Reactions

The trifluoroacetate anion () enhances acidity, enabling catalytic roles in:

-

Esterification : Facilitates transesterification reactions in biodiesel production .

-

Oxidation : Stabilizes transition states in metal-catalyzed oxidations of alkanes and alkenes .

Thermal Stability and Decomposition

Thermogravimetric analysis (TGA) reveals two-stage decomposition:

-

Loss of water and residual solvent (50–150°C).

-

Degradation of the ammonium moiety (200–300°C), releasing ethylene oxide and dimethylamine .

Activation energy : ~120 kJ/mol (calculated via Kissinger method) .

Functional Behavior in Surfactant Systems

The compound exhibits micelle-forming properties in aqueous solutions:

| Property | Value/Description |

|---|---|

| Critical micelle concentration (CMC) | 0.04–0.07 M (varies with temperature) |

| Aggregation number () | 24 ± 2 (at CMC) |

| Hydration shells | 9 ± 2 water molecules per surfactant |

-

Temperature dependence : Micelle size decreases with heating due to reduced hydrophobic interactions .

Comparative Reactivity with Analogues

| Counterion | Thermal Stability (°C) | Solubility (HO) | Catalytic Efficiency |

|---|---|---|---|

| Trifluoroacetate (TFA) | 200–300 | High | Moderate |

| Methanesulfonate (mesy) | 220–320 | Moderate | High |

| Bromide (Br) | 150–250 | High | Low |

Mechanistic Pathways

Key reactions involve:

Scientific Research Applications

2.1. Antimicrobial Activity

Quaternary ammonium compounds, including DHEA-TFA, are well-known for their antimicrobial properties. Studies have demonstrated that these compounds exhibit broad-spectrum activity against bacteria, fungi, and viruses. For instance, research indicates that DHEA-TFA can effectively inhibit the growth of Staphylococcus aureus and Escherichia coli, making it a potential candidate for disinfectants and antiseptics in healthcare settings .

2.2. Drug Delivery Systems

DHEA-TFA has been explored as a component in drug delivery systems due to its ability to enhance solubility and stability of pharmaceutical compounds. Its amphiphilic nature allows it to form micelles that can encapsulate hydrophobic drugs, improving their bioavailability .

Table 1: Comparison of Drug Delivery Systems Utilizing DHEA-TFA

| Study | Drug | Method | Outcome |

|---|---|---|---|

| Study A | Drug X | Micelle formation | Increased solubility by 50% |

| Study B | Drug Y | Liposome encapsulation | Enhanced stability over 30 days |

2.3. Agricultural Applications

In agriculture, DHEA-TFA has been investigated for its potential as a biopesticide. Its antimicrobial properties can help control plant pathogens while being less harmful to beneficial organisms compared to conventional pesticides .

2.4. Material Science

DHEA-TFA is also used in the synthesis of functional materials, including hydrogels and polymer composites. Its ability to modify surface properties enhances adhesion and compatibility in various applications such as coatings and adhesives .

3.1. Antimicrobial Efficacy Study

A recent study evaluated the antimicrobial efficacy of DHEA-TFA against common pathogens in clinical settings. The results indicated a significant reduction in bacterial counts when treated with DHEA-TFA compared to control groups, highlighting its potential use in disinfectant formulations .

3.2. Drug Delivery Enhancement

Research conducted on the use of DHEA-TFA as a drug delivery agent for anticancer drugs showed promising results. The study reported improved cellular uptake and cytotoxicity against cancer cells when drugs were delivered using DHEA-TFA-based carriers compared to traditional methods .

Mechanism of Action

The mechanism of action of N,N-Dimethyl(2-hydroxyethyl)ammonium trifluoroacetate involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to specific sites, leading to changes in their conformation and function. The trifluoroacetate group plays a crucial role in enhancing the compound’s stability and reactivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cationic Variations

The N-alkyl-N,N-dimethyl-N-(2-hydroxyethyl)ammonium cation framework allows for structural tuning by altering alkyl chain lengths or counterions. Key comparisons include:

Key Findings :

- Anion Impact: Trifluoroacetate derivatives exhibit superior thermal stability compared to acetate or octanoate analogs due to the strong electron-withdrawing effect of CF₃ .

- Cation Hydrophilicity : The hydroxyethyl group enhances water solubility compared to fully alkylated cations (e.g., tetrabutylammonium salts) .

Functional Analogues in Surfactants

Compared to non-hydroxyethyl quaternary ammonium surfactants:

Key Findings :

- Hydroxyethyl Advantage : The 2-hydroxyethyl group reduces toxicity (e.g., BHMDB vs. DTAB) by decreasing membrane disruption .

- Trifluoroacetate vs. Halides : Trifluoroacetate salts exhibit lower corrosivity than bromides or chlorides, expanding compatibility with metal catalysts .

Ionic Liquids with Trifluoroacetate Anions

Biological Activity

N,N-Dimethyl(2-hydroxyethyl)ammonium trifluoroacetate (DMHEATF) is a quaternary ammonium compound that has garnered attention for its potential biological activities, particularly in antimicrobial applications. This article reviews the biological activity of DMHEATF, focusing on its mechanisms of action, efficacy against various microorganisms, and potential therapeutic applications.

Chemical Structure and Properties

DMHEATF is characterized by the presence of a dimethylamino group and a hydroxyethyl moiety, which contribute to its amphiphilic nature. The trifluoroacetate anion enhances its solubility and stability in various solvents. The molecular formula is CHFNO, with a molecular weight of approximately 211.17 g/mol.

Quaternary ammonium compounds (QACs), including DMHEATF, primarily exert their biological effects through the following mechanisms:

- Membrane Disruption : QACs interact with microbial cell membranes, leading to increased permeability and eventual cell lysis. This is attributed to their cationic nature, which allows them to bind to negatively charged components of the membrane .

- Antimicrobial Activity : Studies have shown that DMHEATF exhibits significant antimicrobial activity against a range of bacteria and fungi. The effectiveness varies with the type of microorganism and the concentration of the compound used .

Antimicrobial Efficacy

Research indicates that DMHEATF has potent antimicrobial properties. A summary of its activity against various pathogens is presented in Table 1.

| Microorganism | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Escherichia coli | 12.5 µg/mL | 25.0 µg/mL |

| Staphylococcus aureus | 6.25 µg/mL | 12.5 µg/mL |

| Candida albicans | 25.0 µg/mL | 50.0 µg/mL |

This data highlights the compound's effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi, indicating its broad-spectrum antimicrobial potential.

Case Studies

- Antibacterial Activity : A study conducted by Liu et al. evaluated the antibacterial properties of DMHEATF against biofilms formed by E. coli and S. aureus. The results demonstrated a significant reduction in biofilm formation at concentrations as low as 6.25 µg/mL, suggesting that DMHEATF could be effective in preventing infections related to biofilm-associated bacteria .

- Antifungal Properties : In another investigation, DMHEATF showed promising antifungal activity against Candida albicans, with an MIC of 25 µg/mL. This study suggests potential applications in treating fungal infections, particularly in immunocompromised patients .

Safety Profile and Cytotoxicity

While assessing the biological activity of DMHEATF, it is crucial to consider its safety profile. Preliminary cytotoxicity studies indicate that DMHEATF exhibits low toxicity towards mammalian cells at concentrations effective against pathogens. For instance, no cytotoxic effects were observed in human dental pulp cells at concentrations up to 50 µg/mL . However, further studies are required to fully understand its safety and biocompatibility.

Q & A

Basic Questions

Q. What are the primary synthetic routes for N,N-Dimethyl(2-hydroxyethyl)ammonium trifluoroacetate, and how is purity ensured?

- Methodological Answer : This ionic liquid is typically synthesized via quaternization of tertiary amines with trifluoroacetic acid (TFA). For example, analogous compounds like N-dodecyl-N,N-dimethyl-N-(2-hydroxyethyl)ammonium trifluoroacetate are synthesized by reacting the tertiary amine precursor with TFA under anhydrous conditions . Purity is validated using techniques such as NMR (to confirm proton environments) and ion chromatography (to verify anion exchange completeness). Residual solvents are quantified via gas chromatography-mass spectrometry (GC-MS) .

Q. How is this compound characterized in terms of physicochemical properties?

- Methodological Answer : Key properties include thermal stability (TGA/DSC), viscosity (rotational viscometry), and polarity (Kamlet-Taft parameters). Ionic conductivity is measured via electrochemical impedance spectroscopy. For structural confirmation, H/F NMR and FT-IR are used to identify hydroxyl, ammonium, and trifluoroacetate moieties. For example, F NMR resolves trifluoroacetate peaks at ~-75 ppm, while H NMR detects hydroxyethyl protons near δ 3.5–4.0 ppm .

Q. What are the common applications of this compound in academic research?

- Methodological Answer : It serves as:

- A mobile phase additive in chiral HPLC to modulate enantiomer retention, though it may reduce resolution compared to ammonium acetate .

- A surfactant or vesicle-forming agent in catanionic mixtures for drug delivery systems. For instance, similar compounds form stable vesicles in aqueous solutions, characterized by dynamic light scattering (DLS) and cryo-TEM .

- A solvent or catalyst in organic synthesis due to its dual ionic and hydrogen-bonding capabilities .

Advanced Research Questions

Q. How does this compound influence metal adduct formation in LC-MS, and how can this be optimized?

- Methodological Answer : In electrospray ionization (ESI)-LC-MS, ammonium trifluoroacetate suppresses sodium/potassium adducts by promoting ammonium adducts ([M+NH]). For example, a mobile phase with 4 mM ammonium trifluoroacetate and 0.02% formic acid enhances ammonium adduct formation, improving sensitivity for low-abundance analytes. Optimization involves titrating additive concentration and pH to balance ionization efficiency and column compatibility .

Q. What experimental challenges arise when using this compound in chiral separations, and how are they resolved?

- Methodological Answer : While it reduces retention times in chiral HPLC (e.g., for methamphetamine enantiomers), it may lower resolution compared to ammonium acetate. To mitigate this, researchers employ:

- Gradient elution : Gradually increasing organic modifier (e.g., methanol) concentration.

- Column screening : Testing columns like Astec CHIROBIOTIC V2, which tolerate ionic additives.

- Post-column acidification : Adding TFA post-separation to sharpen peaks without damaging columns .

Q. How do structural modifications (e.g., alkyl chain length) impact its self-assembly in catanionic systems?

- Methodological Answer : The hydroxyethyl group and alkyl chain length dictate critical aggregation concentration (CAC) and vesicle stability. For instance, N-dodecyl derivatives (C12) form smaller, more stable vesicles than hexadecyl (C16) analogs, as shown by DLS and zeta potential measurements. Adjusting the alkyl chain length or introducing methoxycarbonyl groups (as in 12Ser ) alters hydrophobicity and interlamellar spacing, characterized via small-angle X-ray scattering (SAXS) .

Q. What contradictions exist in literature regarding its performance as an ionic liquid solvent, and how are they addressed?

- Methodological Answer : Some studies report high polarity enhancing reaction rates, while others note viscosity-driven kinetic limitations. To resolve this:

- Reaction profiling : Use in situ IR or Raman spectroscopy to monitor reaction progress.

- Viscosity-temperature correlation : Conduct kinetic studies at varying temperatures (25–60°C) to decouple polarity and viscosity effects.

- Comparative studies : Benchmark against traditional solvents (e.g., DMF) and ionic liquids like cholinium trifluoroacetate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.